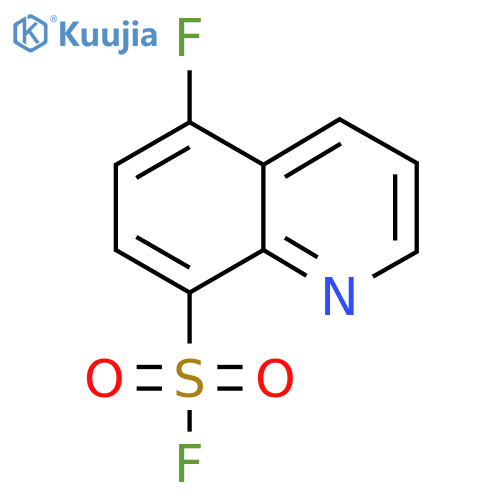Cas no 2757917-01-2 (5-Fluoroquinoline-8-sulfonyl fluoride)
5-フルオロキノリン-8-スルホニルフッ素は、高反応性のスルホニルフッ素基(-SO₂F)を有するキノリン誘導体です。この化合物は、特に医薬品中間体や材料科学分野において有用なビルディングブロックとして機能します。スルホニルフッ素基の特性により、選択的な求核置換反応が可能で、安定性に優れているため取り扱いが容易です。また、フッ素原子の導入により電子効果や親油性が調整可能で、生体活性化合物の設計に適しています。Huisgenクリック化学などの現代的な合成手法との相性も良く、多様な官能基変換の出発原料として活用できます。

2757917-01-2 structure
商品名:5-Fluoroquinoline-8-sulfonyl fluoride
5-Fluoroquinoline-8-sulfonyl fluoride 化学的及び物理的性質
名前と識別子
-
- 2757917-01-2
- EN300-27116987
- 5-fluoroquinoline-8-sulfonyl fluoride
- 5-Fluoroquinoline-8-sulfonyl fluoride
-
- インチ: 1S/C9H5F2NO2S/c10-7-3-4-8(15(11,13)14)9-6(7)2-1-5-12-9/h1-5H
- InChIKey: MQUGAWBCWOBGFQ-UHFFFAOYSA-N
- ほほえんだ: S(C1=CC=C(C2=CC=CN=C12)F)(=O)(=O)F
計算された属性
- せいみつぶんしりょう: 229.00090590g/mol
- どういたいしつりょう: 229.00090590g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 328
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
5-Fluoroquinoline-8-sulfonyl fluoride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27116987-2.5g |
5-fluoroquinoline-8-sulfonyl fluoride |
2757917-01-2 | 2.5g |
$2043.0 | 2023-09-11 | ||
| Enamine | EN300-27116987-10g |
5-fluoroquinoline-8-sulfonyl fluoride |
2757917-01-2 | 10g |
$4483.0 | 2023-09-11 | ||
| Enamine | EN300-27116987-5g |
5-fluoroquinoline-8-sulfonyl fluoride |
2757917-01-2 | 5g |
$3023.0 | 2023-09-11 | ||
| Enamine | EN300-27116987-0.1g |
5-fluoroquinoline-8-sulfonyl fluoride |
2757917-01-2 | 0.1g |
$917.0 | 2023-09-11 | ||
| Enamine | EN300-27116987-0.25g |
5-fluoroquinoline-8-sulfonyl fluoride |
2757917-01-2 | 0.25g |
$959.0 | 2023-09-11 | ||
| Enamine | EN300-27116987-1.0g |
5-fluoroquinoline-8-sulfonyl fluoride |
2757917-01-2 | 1.0g |
$1086.0 | 2023-07-06 | ||
| Enamine | EN300-27116987-10.0g |
5-fluoroquinoline-8-sulfonyl fluoride |
2757917-01-2 | 10.0g |
$4667.0 | 2023-07-06 | ||
| Enamine | EN300-27116987-5.0g |
5-fluoroquinoline-8-sulfonyl fluoride |
2757917-01-2 | 5.0g |
$3147.0 | 2023-07-06 | ||
| Enamine | EN300-27116987-0.5g |
5-fluoroquinoline-8-sulfonyl fluoride |
2757917-01-2 | 0.5g |
$1001.0 | 2023-09-11 | ||
| Enamine | EN300-27116987-1g |
5-fluoroquinoline-8-sulfonyl fluoride |
2757917-01-2 | 1g |
$1043.0 | 2023-09-11 |
5-Fluoroquinoline-8-sulfonyl fluoride 関連文献
-
Ping Tong Food Funct., 2020,11, 628-639
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
-
Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880
-
Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
2757917-01-2 (5-Fluoroquinoline-8-sulfonyl fluoride) 関連製品
- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)
- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
